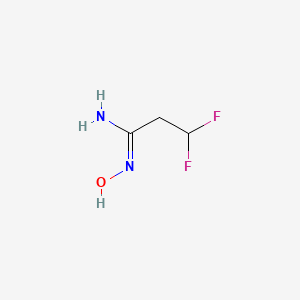![molecular formula C7H16Cl2N2O2S B15305068 N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride is a chemical compound with a complex structure that includes an acetamide group, a sulfanyl group, and an aminopropanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the reaction of an acetamide derivative with a sulfanyl compound under controlled temperature and pH conditions to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers may investigate its potential therapeutic properties and its ability to modulate specific biochemical pathways. Additionally, in industry, this compound could be used in the development of new materials or as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride include other acetamide derivatives and sulfanyl-containing compounds. These compounds may share some chemical properties and reactivity patterns but can differ in their specific applications and effects.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential interactions with biological molecules make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C7H16Cl2N2O2S |
|---|---|
Poids moléculaire |
263.18 g/mol |
Nom IUPAC |
S-(2-acetamidoethyl) 3-aminopropanethioate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2S.2ClH/c1-6(10)9-4-5-12-7(11)2-3-8;;/h2-5,8H2,1H3,(H,9,10);2*1H |
Clé InChI |
MEGLKYPBIKRLCI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCSC(=O)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15304999.png)
![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)


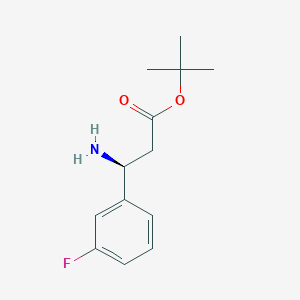
![[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B15305022.png)
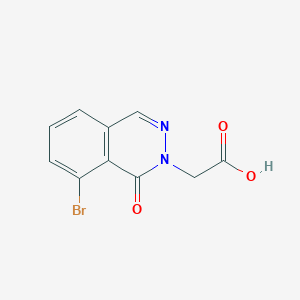
![(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B15305033.png)
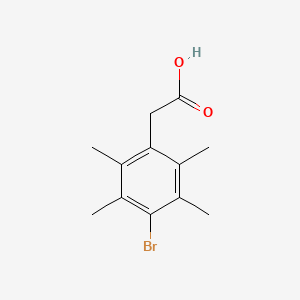
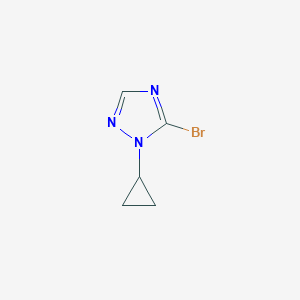
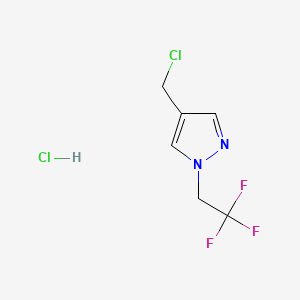
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
